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molecular formula C9H7ClN2O2 B2659564 Ethyl 3-chloro-6-cyanopicolinate CAS No. 1436504-94-7

Ethyl 3-chloro-6-cyanopicolinate

Cat. No. B2659564
M. Wt: 210.62
InChI Key: MXRGLEBNKYIPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006257B2

Procedure details

To a solution of ethyl 3-chloro-6-iodopicolinate (1.6 g, 5.38 mmol) in pyridine (40 mL) was added CuCN (480 mg, 5.36 mmol). The reaction mass was heated at 80° C. for 6 h. Then water was added to the reaction mass and it was extracted with EtOAc. The organic layer was separated, dried, filtered and concentrated to afford 850 mg of the title product. 1H NMR (300 MHz, DMSO-d6): δ 8.44 (d, J=8.1 Hz, 1H), 8.28 (d, J=8.4 Hz, 1H), 4.42 (q, J=7.2 Hz, 2H), 1.33 (t, J=7.2 Hz, 3H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[N:4][C:5](I)=[CH:6][CH:7]=1.[C:14]([Cu])#[N:15].O>N1C=CC=CC=1>[Cl:1][C:2]1[C:3]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[N:4][C:5]([C:14]#[N:15])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
ClC=1C(=NC(=CC1)I)C(=O)OCC
Name
CuCN
Quantity
480 mg
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC(=CC1)C#N)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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